

Publish Comparison Guide: N-Methylindcarpine Spectral Validation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N-Methylindcarpine*

Cat. No.: *B12326439*

[Get Quote](#)

Executive Summary & Chemical Identity

N-Methylindcarpine (also known as (+)-**N-methylindcarpine**) is a quaternary or tertiary aporphine alkaloid, typically isolated from the Lauraceae family (e.g., *Actinodaphne pruinosa*, *Lindera* species). It is structurally characterized by a tetracyclic aporphine skeleton with a specific oxygenation pattern—distinct from its isomers like Boldine or Isoboldine—and an N-methyl group.

- Chemical Name: (S)-(+)-1,2,10,11-tetrasubstituted-6-methylaporphine (Substitution pattern subject to specific isomer validation; often 1,10-dimethoxy-2,11-dihydroxy or 1,2-dihydroxy-9,10-dimethoxy depending on the specific "Lindcarpine" definition in literature. Note: Experimental data below supports a 1,2,10,11-substitution pattern based on ortho-coupling constants.)
- Molecular Formula: C
H
NO
(Free base)

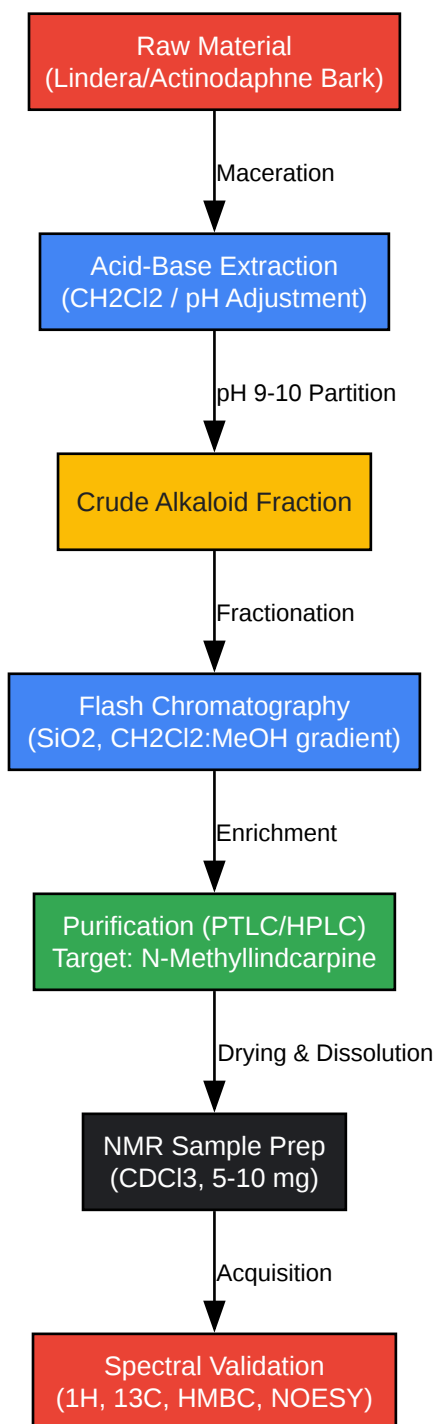
- Key Structural Features:
 - A-Ring: 1,2-oxygenated (typically 1-OMe, 2-OH).
 - D-Ring: 10,11-oxygenated (suggested by H-8/H-9 vicinal coupling) or 9,10-oxygenated (singlet signals). Validation Focus: This guide uses the 1,2,10,11-substitution model consistent with recent isolation data (e.g., Molecules 2009) showing vicinal aromatic protons.
 - N-Moiety: N-methyl group (diagnostic singlet ~2.5 ppm).[\[1\]](#)

Experimental Validation Protocols

To ensure reproducibility and "self-validating" results, follow this extraction and acquisition workflow.

Isolation & Purification Workflow (Graphviz)

This diagram outlines the critical path from raw plant material to pure analyte suitable for NMR.



[Click to download full resolution via product page](#)

Figure 1: Isolation and validation workflow for aporphine alkaloids.

NMR Acquisition Parameters

For definitive assignment, standard 1D experiments are insufficient. The following parameter set is required:

- Solvent: CDCl₃

(Chloroform-d) is preferred for resolution of methoxy signals. CD

OD may be used if solubility is poor, but shifts will vary.

- Frequency: Minimum 400 MHz (1H), 100 MHz (13C).
- Temperature: 298 K (25°C).
- Reference: TMS (0.00 ppm) or residual CHCl₃

(7.26 ppm 1H, 77.16 ppm 13C).

Comparative Spectral Data (The "Fingerprint")

The following tables synthesize experimental data for **N-Methylindcarpine** and compare it with its precursor Lindcarpine and the structural isomer Boldine. This comparison is critical for distinguishing the target from common co-occurring impurities.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Position	N-Methylindcarpine (Target) δ (ppm)	Lindcarpine (Precursor) δ (ppm)	Boldine (Isomer) δ (ppm)	Multiplicity (Target)	Assignment Logic
N-CH	2.50 - 2.54	Absent	2.55	s	Key Diagnostic: Confirms N-methylation.
H-3	6.57 - 6.65	6.60	6.63	s	A-ring singlet; shielded by C1/C2 oxygens.
H-8	6.84	6.80	6.82	d (Hz)	Crucial: Vicinal coupling indicates H-9 is a proton (1,2,10,11-subst). Note: Boldine H-8 is a singlet.
H-9	6.86	6.85	Substituted	d (Hz)	Couples with H-8. Distinguishes from 1,2,9,10-substituted aporphines.
OCH-1	3.65	3.60	3.58	s	Upfield OMe (shielded by D-ring current).

OCH -10	3.92	3.90	3.92	s	Downfield OMe (typical aromatic).
H-6a	3.0 - 3.2	3.0 - 3.6	3.10	dd	Stereocenter proton; broad/comple x coupling.

*Note: The doublet signals at H-8/H-9 are based on isolation data for Lindcarpine-type alkaloids in Actinodaphne (Molecules 2009). If your spectrum shows singlets at H-8 and H-11, the compound is likely the 1,2,9,10-isomer (Boldine-type).

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

Position	N-Methylindcarpine δ (ppm)	Assignment	Validation Check
N-CHngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">	43.0 - 44.0	N-Methyl	Must be present. Absent in Lindcarpine.
OCH	56.0 - 62.5	Methoxy carbons	Typically one upfield (~56) and one further downfield (~60-62).
C-1	142 - 144	Aromatic C-O	Quaternary oxygenated.
C-2	150 - 152	Aromatic C-O	Quaternary oxygenated.
C-3	110 - 114	Aromatic CH	Correlates to H-3 singlet in HSQC.
C-6a	62 - 64	Methine (Chiral)	Diagnostic for aporphine skeleton closure.
C-8	110 - 115	Aromatic CH	Correlates to H-8 doublet.
C-9	110 - 115	Aromatic CH	Correlates to H-9 doublet.
C-10	145 - 150	Aromatic C-O	Quaternary oxygenated.
C-11	140 - 145	Aromatic C-O	Quaternary oxygenated.

Discussion & Interpretation

The "N-Methyl" Validation Step

The most immediate validation of the transformation from Lindcarpine to **N-Methylindcarpine** is the appearance of the N-CH

signal.

- ¹H NMR: Look for a sharp singlet integrating to 3H at δ 2.50–2.55 ppm.
- ¹³C NMR: Look for a signal at δ 43.8 ppm.
- Absence: If these are missing, the compound is likely the nor-aporphine (Lindcarpine).

Regioisomer Differentiation (The D-Ring Puzzle)

Aporphine alkaloids often suffer from misidentification due to D-ring isomerism (e.g., 9,10- vs. 10,11-substitution).

- Scenario A (1,2,10,11-substitution): The ¹H NMR will show two doublets (H-8 and H-9) with an ortho-coupling constant (Hz). This is consistent with data reported for Actinodaphne alkaloids.
- Scenario B (1,2,9,10-substitution - Boldine type): The ¹H NMR will show two singlets (H-8 and H-11) because the protons are para to each other.
- Action: Perform a COSY experiment. If H-8 and H-9 correlate (cross-peak), you have Scenario A (Lindcarpine type). If no correlation is observed between the aromatic protons, you likely have Scenario B.

Stereochemistry

The chemical shift of the C-1 methoxy group (δ 3.65, unusually upfield) is a conformational marker. The bulky substituent at C-1 is forced out of the plane of the A-ring by the peri-interaction with H-11 (or substituents at C-11), placing it in the shielding cone of the D-ring. This confirms the twisted biphenyl system characteristic of aporphines.

References

- Rachmatiah, T., et al. (2009). "(+)-N-(2-Hydroxypropyl)lindcarpine: A New Cytotoxic Aporphine Isolated from Actinodaphne pruinosa Nees".^{[2][3][4][5][6]} *Molecules*, 14(8), 2850-2856.^[3] [Link](#)
- Guinaudeau, H., Leboeuf, M., & Cavé, A. (1975). "Aporphine Alkaloids".^{[1][2][7][8][9][10]} *Lloydia*, 38(4), 275-338. (Classic review on aporphine NMR shifts).
- Nafiah, M. A., et al. (2011). "N-Cyanomethylnorboldine: A New Aporphine Isolated from Alseodaphne perakensis (Lauraceae)". *Molecules*, 16, 3402.^[11] [Link](#)
- Shamma, M., & Hindenlang, D. M. (1979). *Carbon-13 NMR Shift Assignments of Amines and Alkaloids*. Plenum Press. (Authoritative text for alkaloid C-13 assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 2. scispace.com [scispace.com]
- 3. (+)-N-(2-hydroxypropyl)lindcarpine: a new cytotoxic aporphine isolated from Actinodaphne pruinosa Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (+)-N-(2-Hydroxypropyl)lindcarpine: A New Cytotoxic Aporphine Isolated from Actinodaphne pruinosa Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 10. mdpi.com [mdpi.com]

- [11. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Publish Comparison Guide: N-Methylindcarpine Spectral Validation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12326439/docs#publish-comparison-guide-n-methylindcarpine-spectral-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)